molecular formula C11H16F3N3O8 B562060 Aminomalamido-N,N'-propionic Acid Trifluoroacetic Acid Salt CAS No. 1217048-30-0

Aminomalamido-N,N'-propionic Acid Trifluoroacetic Acid Salt

Cat. No. B562060
CAS RN: 1217048-30-0
M. Wt: 375.257
InChI Key: IWCAXQXPDLGGPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt is C11H16F3N3O8 . Its molecular weight is 375.25500 . The Polar Surface Area (PSA) is 203.10000, and the LogP is 0.50970 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt include its molecular formula (C11H16F3N3O8), molecular weight (375.25500), Polar Surface Area (PSA - 203.10000), and LogP (0.50970) .

Scientific Research Applications

Fermentative Production of Propionic Acid

The compound Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt could potentially be used in the fermentative production of propionic acid . Propionic acid is an important organic acid with wide industrial applications, especially in the food industry.

Biosynthesis of 3-Aminopropionic Acid

The compound Aminomalonic Acid Bis(3-aminopropionic Acid)amide Trifluoroacetic Acid Salt could potentially be used in the biosynthesis of 3-Aminopropionic Acid . This process has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries.

Asymmetric Decarboxylative Protonation

The compound Aminomalonic Acid Bis(3-aminopropionic Acid)amide Trifluoroacetic Acid Salt can be used in the asymmetric decarboxylative protonation of aminomalonic acids . This process is crucial for the modular and diverse synthesis of amino acids.

properties

IUPAC Name

3-[[2-amino-3-(2-carboxyethylamino)-3-oxopropanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O6.C2HF3O2/c10-7(8(17)11-3-1-5(13)14)9(18)12-4-2-6(15)16;3-2(4,5)1(6)7/h7H,1-4,10H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCAXQXPDLGGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(C(=O)NCCC(=O)O)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675585
Record name 3-[(2-Carboxyethyl)amino]-3-oxoalanyl-beta-alanine--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217048-30-0
Record name 3-[(2-Carboxyethyl)amino]-3-oxoalanyl-beta-alanine--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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